
Envonalkib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Envonalkib is a novel small-molecule tyrosine kinase inhibitor that targets anaplastic lymphoma kinase, c-Met, and ROS1. It has shown promising results in the treatment of advanced non-small cell lung cancer, particularly in patients with anaplastic lymphoma kinase-positive and ROS1-positive mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Envonalkib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective halogenation and substitution reactions.
- Final coupling reactions to attach the anaplastic lymphoma kinase, c-Met, and ROS1 inhibitory moieties.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Implementation of stringent quality control measures at each step.
- Utilization of advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Envonalkib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Scientific Research Applications
Envonalkib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Primarily used in the treatment of advanced non-small cell lung cancer with anaplastic lymphoma kinase-positive and ROS1-positive mutations
Industry: Potential applications in the development of new therapeutic agents targeting tyrosine kinases.
Mechanism of Action
Envonalkib exerts its effects by inhibiting the activity of anaplastic lymphoma kinase, c-Met, and ROS1. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these kinases, this compound disrupts these pathways, leading to reduced tumor growth and increased cancer cell death .
Comparison with Similar Compounds
Envonalkib is compared with other similar compounds such as crizotinib, ceritinib, and alectinib. While all these compounds target anaplastic lymphoma kinase, this compound has shown higher potency and efficacy in preclinical and clinical studies . Its unique ability to inhibit multiple kinases (anaplastic lymphoma kinase, c-Met, and ROS1) sets it apart from other inhibitors that typically target only one kinase .
List of Similar Compounds
- Crizotinib
- Ceritinib
- Alectinib
- Brigatinib
- Lorlatinib
This compound’s multi-targeted approach and higher potency make it a promising candidate for the treatment of advanced non-small cell lung cancer.
Properties
CAS No. |
1621519-26-3 |
|---|---|
Molecular Formula |
C24H26Cl2FN5O2 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C24H26Cl2FN5O2/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31)/t13-,14+/m0/s1 |
InChI Key |
BVGDAZBTIVRTGO-UONOGXRCSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


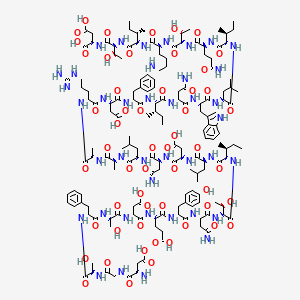
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)
![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)
![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)
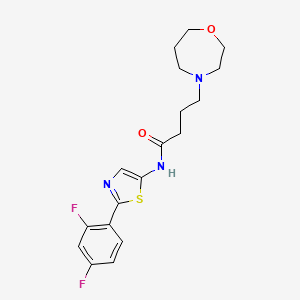
![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)

![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)
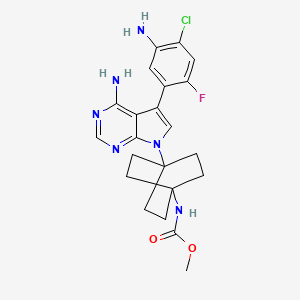
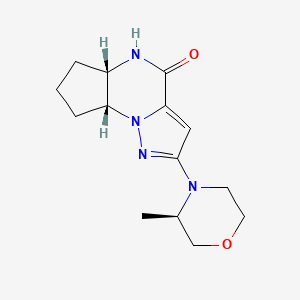

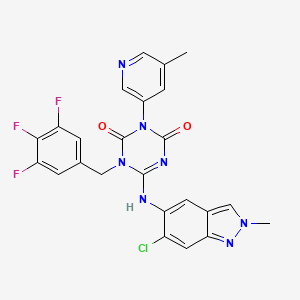
![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)](/img/structure/B10827835.png)
